Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 658689-29-3) is a synthetic organic compound characterized by a benzoate ester core substituted at the meta-position with an N-methylpiperazine group via a methylene linker. It is structurally related to key pharmaceutical intermediates used in the synthesis of tyrosine kinase inhibitors, notably Imatinib, and is employed as a building block in medicinal chemistry for the construction of more complex molecular entities.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 658689-29-3
Cat. No. B1599569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
CAS658689-29-3
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3
InChIKeyXXFWNVBCLRIKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 658689-29-3): Chemical Identity and Procurement Baseline


Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 658689-29-3) is a synthetic organic compound characterized by a benzoate ester core substituted at the meta-position with an N-methylpiperazine group via a methylene linker [1]. It is structurally related to key pharmaceutical intermediates used in the synthesis of tyrosine kinase inhibitors, notably Imatinib, and is employed as a building block in medicinal chemistry for the construction of more complex molecular entities [1]. The compound is a brown liquid at room temperature with a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol [2].

Why Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Cannot Be Arbitrarily Replaced by Regioisomers or Acid Analogs


The specific meta-substitution pattern of the benzoate ring in Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate directly influences its physicochemical properties, reactivity, and ultimate biological function in downstream applications. Simple substitution with its para-regioisomer (CAS 314268-40-1) or the free carboxylic acid analog (CAS 514209-42-8) alters key parameters including solubility, hydrogen-bonding capacity, and the three-dimensional orientation of the N-methylpiperazine pharmacophore [1]. In the context of kinase inhibitor synthesis, the methyl ester serves as a critical protecting group that must survive multi-step synthetic sequences before hydrolysis; premature exposure of the carboxylic acid can lead to undesired side reactions or salt formation that complicates purification and reduces overall yield [2]. Consequently, procurement of the exact meta-methyl ester is non-negotiable for reproducible synthetic routes.

Quantitative Differentiation Evidence for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Procurement


Meta- vs. Para-Substitution: Divergent Target Engagement in Kinase Inhibition Scaffolds

The positional isomerism on the benzoate ring profoundly affects biological activity. While Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (meta-isomer) has been specifically patented as a precursor to PDK1 inhibitors [1], its para-substituted analog, Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 314268-40-1), is primarily employed as an intermediate for the BCR-ABL inhibitor Imatinib [2]. This divergence arises because the meta-orientation directs the N-methylpiperazine moiety into a distinct spatial vector relative to the ester group, altering its interaction with the ATP-binding pocket of different kinase targets.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Ester vs. Carboxylic Acid: Critical Impact on Synthetic Tractability and Downstream Handling

The methyl ester functionality in the target compound provides a crucial advantage in multi-step syntheses compared to its free acid counterpart, 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS 514209-42-8). The free acid is highly polar and forms salts with basic amines, which can interfere with nucleophilic substitutions and coupling reactions [1]. In contrast, the methyl ester is neutral and can be easily purified by standard silica gel chromatography, a technique often ineffective for the free acid due to strong adsorption and streaking. Furthermore, the dihydrochloride salt of the free acid (CAS 1181458-11-6) exhibits different solubility characteristics that may complicate reaction workup .

Organic Synthesis Protecting Group Strategy Process Chemistry

Regioisomer-Dependent Potency in Cytotoxicity Assays: A Class-Level Inference

Recent studies on methyl piperazine derivatives, including compounds structurally analogous to Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, demonstrate that substitution pattern critically dictates cytotoxicity against cancer cell lines. For example, a library of methyl piperazine-incorporated phenyl benzamides showed IC50 values ranging from 4.26 µM to 31.36 µM across A-549, HCT-116, and MIAPaCa-2 cell lines, with the most potent compound (A-11) surpassing the reference drug gefitinib in certain assays [1]. While specific IC50 data for the exact target compound 658689-29-3 is not publicly available in peer-reviewed literature, its meta-substitution pattern is distinct from the para-substituted analogs common in the imatinib synthetic pathway, suggesting a unique activity profile when incorporated into final therapeutic agents.

Anticancer Agents Cytotoxicity Piperazine Derivatives

Validated Application Scenarios for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Based on Structural and Comparative Evidence


Synthesis of PDK1 Inhibitors for Cancer Metabolism Research

The meta-substitution pattern of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate positions it as a key intermediate in the synthesis of pyruvate dehydrogenase kinase 1 (PDK1) inhibitors, as documented in patent literature [1]. PDK1 is a validated target in cancer metabolism, particularly in tumors exhibiting the Warburg effect. Researchers developing novel PDK1 disruptors require this specific regioisomer to construct the core pharmacophore, as the para-isomer directs biological activity toward a different kinase target (BCR-ABL). Procurement of this exact intermediate ensures the correct three-dimensional presentation of the N-methylpiperazine group required for PDK1 binding pocket engagement [1].

Medicinal Chemistry Library Synthesis Requiring Protected Carboxylic Acid

In multi-step parallel synthesis of compound libraries, the methyl ester group serves as a latent carboxylic acid that can be selectively deprotected at the final stage [1]. This strategy is particularly valuable when the N-methylpiperazine moiety must undergo additional functionalization (e.g., alkylation, acylation) without interference from a free acid group. The neutral ester allows for straightforward purification by flash chromatography, enabling high-throughput purification workflows. Using the free acid analog (CAS 514209-42-8) in such a sequence would require cumbersome ion-exchange or recrystallization steps, reducing library production efficiency [2].

Development of Novel EGFR-Directed Anticancer Agents via Scaffold Hopping

Class-level evidence from structurally related methyl piperazine derivatives indicates that this scaffold can yield potent anticancer activity, with some analogs demonstrating low micromolar IC50 values against lung, colon, and pancreatic cancer cell lines [1]. The meta-substitution of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate offers medicinal chemists a distinct regioisomeric starting point for scaffold-hopping campaigns aimed at improving selectivity or overcoming resistance to existing EGFR inhibitors. By using this compound as a building block, researchers can rapidly explore chemical space adjacent to the N-methylpiperazine pharmacophore while maintaining the precise geometry required for potential target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.